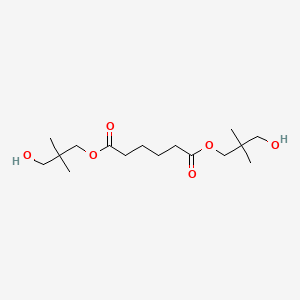amino}benzene CAS No. 88766-30-7](/img/structure/B14147156.png)
{[(Methoxycarbonyl)disulfanyl](methyl)amino}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(Methoxycarbonyl)disulfanylamino}benzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxycarbonyl group, a disulfanyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(Methoxycarbonyl)disulfanylamino}benzene typically involves the following steps:
Formation of the Methoxycarbonyl Group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the Disulfanyl Group: The disulfanyl group can be introduced via a thiol-disulfide exchange reaction, where a thiol reacts with a disulfide compound under mild conditions.
Attachment of the Methylamino Group: This step involves the reaction of an amine with a methylating agent, such as methyl iodide, to form the methylamino group.
Industrial Production Methods
In an industrial setting, the production of {(Methoxycarbonyl)disulfanylamino}benzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {(Methoxycarbonyl)disulfanylamino}benzene can undergo oxidation reactions, where the disulfanyl group is oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives, which can further react to form various sulfur-containing compounds.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
{(Methoxycarbonyl)disulfanylamino}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {(Methoxycarbonyl)disulfanylamino}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{(Methoxycarbonyl)disulfanylamino}benzene: Characterized by the presence of a methoxycarbonyl group, disulfanyl group, and methylamino group.
{(Methoxycarbonyl)disulfanylamino}benzene: Similar structure but with an ethylamino group instead of a methylamino group.
{(Methoxycarbonyl)disulfanylamino}toluene: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
{(Methoxycarbonyl)disulfanylamino}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88766-30-7 |
|---|---|
Molekularformel |
C9H11NO2S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
methyl [(N-methylanilino)disulfanyl]formate |
InChI |
InChI=1S/C9H11NO2S2/c1-10(14-13-9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
RRJIXXHGJVJKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)SSC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate](/img/structure/B14147079.png)
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)



![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)


![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

